molecular formula C60H72O6 B009459 p-Isopropylcalix-6-arene CAS No. 104789-79-9

p-Isopropylcalix-6-arene

Cat. No.: B009459
CAS No.: 104789-79-9
M. Wt: 889.2 g/mol
InChI Key: HUYWXTRCNXGJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Isopropylcalix-6-arene is a macrocyclic compound belonging to the calixarene family Calixarenes are cyclic oligomers derived from phenols and formaldehyde, and they are known for their ability to form host-guest complexes with various ions and molecules this compound, in particular, has six phenolic units linked by methylene bridges, with isopropyl groups attached to the para positions of the phenolic rings

Scientific Research Applications

Mechanism of Action

The complexation reactions between the macrocyclic ionophore, p-isopropylcalix6arene, and Cs+ cation were studied . The conductance data show that the stoichiometry of the p-isopropylcalix6arene·Cs+ complex in all binary mixed solvents is 1:1 .

Safety and Hazards

The safety data sheet for p-Isopropylcalix6arene suggests using personal protective equipment and avoiding dust formation . In case of fire, it is recommended to wear self-contained breathing apparatus .

Future Directions

The complexation reactions between the macrocyclic ionophore, p-isopropylcalix6arene, and Cs+ cation were studied . The results show that the p-isopropylcalix6arene·Cs+ complex is enthalpy destabilized, but entropy stabilized . These findings could guide future research and applications of p-Isopropylcalix6arene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Isopropylcalix-6-arene typically involves the condensation of p-isopropylphenol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges linking the phenolic units. The reaction mixture is usually heated to promote the condensation process, and the resulting product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

p-Isopropylcalix-6-arene undergoes various chemical reactions, including complexation, oxidation, and substitution reactions. The compound is known for its ability to form stable complexes with metal ions, particularly cesium and lanthanide ions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include metal ion complexes, oxidized derivatives of this compound, and substituted calixarenes with various functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the isopropyl groups, which influence its solubility, stability, and binding properties. These characteristics make it particularly suitable for applications in non-aqueous environments and for the selective binding of certain metal ions .

Properties

IUPAC Name

5,11,17,23,29,35-hexa(propan-2-yl)heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H72O6/c1-31(2)37-13-43-25-45-15-38(32(3)4)17-47(56(45)62)27-49-19-40(34(7)8)21-51(58(49)64)29-53-23-42(36(11)12)24-54(60(53)66)30-52-22-41(35(9)10)20-50(59(52)65)28-48-18-39(33(5)6)16-46(57(48)63)26-44(14-37)55(43)61/h13-24,31-36,61-66H,25-30H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYWXTRCNXGJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)C)CC7=C(C(=CC(=C7)C(C)C)C2)O)O)C(C)C)C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H72O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

889.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104789-79-9
Record name NSC 634597
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104789799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-ISOPROPYLCALIX-6-ARENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBN41G8CTO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Isopropylcalix-6-arene
Reactant of Route 2
Reactant of Route 2
p-Isopropylcalix-6-arene
Reactant of Route 3
p-Isopropylcalix-6-arene
Reactant of Route 4
Reactant of Route 4
p-Isopropylcalix-6-arene
Reactant of Route 5
p-Isopropylcalix-6-arene
Reactant of Route 6
p-Isopropylcalix-6-arene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.